molecular formula C17H24N2 B13806016 2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole CAS No. 71765-59-8

2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole

Cat. No.: B13806016
CAS No.: 71765-59-8
M. Wt: 256.4 g/mol
InChI Key: FFOSNISOYHKFNP-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole typically involves multi-step organic reactions. One common method involves the alkylation of 2-methylindole with 2-(2-methyl-1-piperidinyl)ethyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indoles or piperidines.

Scientific Research Applications

2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(2-(1-piperidinyl)ethyl)-1H-indole
  • 2-Methyl-3-(2-(2-methylpiperidin-1-yl)ethyl)-1H-indole

Uniqueness

2-Methyl-3-(2-(2-methyl-1-piperidinyl)ethyl)-1H-indole is unique due to the presence of the 2-methyl-1-piperidinyl group, which can significantly influence its biological activity and chemical reactivity. This structural feature can enhance the compound’s stability and binding affinity, making it a valuable molecule for various applications.

Properties

CAS No.

71765-59-8

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

2-methyl-3-[2-(2-methylpiperidin-1-yl)ethyl]-1H-indole

InChI

InChI=1S/C17H24N2/c1-13-7-5-6-11-19(13)12-10-15-14(2)18-17-9-4-3-8-16(15)17/h3-4,8-9,13,18H,5-7,10-12H2,1-2H3

InChI Key

FFOSNISOYHKFNP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCC2=C(NC3=CC=CC=C32)C

Origin of Product

United States

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